molecular formula C25H23FN2O3S B6510832 N-(3,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 893281-16-8

N-(3,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B6510832
CAS No.: 893281-16-8
M. Wt: 450.5 g/mol
InChI Key: ZLFAUVSADOJXDP-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide features a 3,4-dimethylphenyl acetamide group linked to a 1H-indole core substituted at position 3 with a 2-fluorobenzylsulfonyl moiety. Its molecular formula is C25H23FN2O3S, with a monoisotopic mass of 450.141342 .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3S/c1-17-11-12-20(13-18(17)2)27-25(29)15-28-14-24(21-8-4-6-10-23(21)28)32(30,31)16-19-7-3-5-9-22(19)26/h3-14H,15-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFAUVSADOJXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the treatment of cancer and inflammatory diseases. Its complex structure includes an indole moiety, a sulfonyl group, and a fluorophenyl group, which contribute to its biological activity.

  • Molecular Formula : C25_{25}H23_{23}FN2_2O3_3S
  • Molecular Weight : 450.5 g/mol
  • CAS Number : 893281-16-8

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including proteins involved in cell proliferation and apoptosis. The presence of the indole structure enhances its ability to bind to these targets, facilitating its therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines:

Cell Line IC50_{50} (μM) Reference
Jurkat (T-cell leukemia)< 0.5
A-431 (epidermoid carcinoma)< 0.5
HT29 (colon cancer)< 0.5

The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression, particularly at the G1 phase.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential use in treating inflammatory diseases.

Case Studies

  • Study on Jurkat Cells : A study conducted on Jurkat cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50_{50} value of less than 0.5 μM. The study highlighted the compound's ability to induce apoptosis through caspase activation and PARP cleavage .
  • HT29 Colon Cancer Model : In an HT29 colon cancer model, the compound exhibited strong growth inhibition compared to standard chemotherapeutics like doxorubicin. The results indicated that the compound could be a promising candidate for further development in colon cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of specific substituents on the phenyl rings significantly affects the biological activity of the compound. The dimethyl substitution pattern on the phenyl ring is crucial for enhancing cytotoxicity against cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide (C25H23FN2O3S)
  • Key Differences :
    • Methyl groups at 2,3-positions (vs. 3,4 in the target compound).
    • Benzylsulfonyl group substituted with 4-fluoro (vs. 2-fluoro).
  • 4-Fluoro substitution on benzylsulfonyl enhances electron-withdrawing effects, possibly increasing metabolic stability but reducing solubility compared to 2-fluoro .
N-(3-Chloro-4-methylphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (C24H20Cl2N2O3S)
  • Key Differences :
    • Chlorine substituents at 3-position on benzylsulfonyl and 3-chloro-4-methylphenyl acetamide.
  • 450.5). Reduced solubility due to higher lipophilicity (ClogP ~4.2 vs. ~3.8 for the target) .

Variations in Acetamide Substituents

2-(3-((4-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide (C24H21FN2O4S)
  • Key Differences :
    • 3-Methoxyphenyl acetamide (vs. 3,4-dimethylphenyl).
  • Impact :
    • Methoxy’s electron-donating nature improves aqueous solubility (logS ≈ -4.5 vs. -5.8 for the target) but may reduce membrane permeability.
    • 4-Fluorobenzylsulfonyl vs. 2-fluorobenzylsulfonyl alters steric interactions in binding pockets .
2-(4-Methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide (C18H18N2O2S)
  • Key Differences :
    • 4-Methoxyindole core and methylsulfanyl on phenyl.
  • Impact: Methoxy at indole position 4 may disrupt π-π stacking interactions.

Functional Group Modifications

N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (C17H14ClN3O2)
  • Key Differences: Hydroxyimino group at indole position 3.
  • Impact: Hydroxyimino introduces hydrogen-bond donor capacity, enhancing antioxidant activity (IC50 ≈ 12 μM in DPPH assay) but reducing stability under acidic conditions .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight logP* Solubility (mg/mL) Key Substituents
Target Compound C25H23FN2O3S 450.5 3.8 0.15 3,4-dimethylphenyl, 2-fluorobenzyl
N-(2,3-Dimethylphenyl) analog C25H23FN2O3S 450.5 3.6 0.22 2,3-dimethylphenyl, 4-fluorobenzyl
3-Chloro-4-methylphenyl analog C24H20Cl2N2O3S 487.4 4.2 0.08 3-chlorobenzyl, 3-Cl-4-methylphenyl
3-Methoxyphenyl analog C24H21FN2O4S 452.5 2.9 0.45 3-methoxyphenyl, 4-fluorobenzyl

*Predicted using ChemAxon software.

Preparation Methods

Core Structural Deconstruction

The target molecule can be dissected into three primary synthons:

  • Indole sulfonyl scaffold : Derived from 1H-indole via electrophilic substitution at the 3-position.

  • 2-Fluorophenylmethanesulfonyl group : Introduced through sulfonylation using 2-fluorophenylmethanesulfonyl chloride.

  • N-(3,4-Dimethylphenyl)acetamide side chain : Synthesized via nucleophilic acyl substitution between 3,4-dimethylaniline and acetyl chloride derivatives.

Critical disconnections occur at the sulfonamide (-SO₂-) and acetamide (-NHCO-) linkages, enabling modular synthesis (Figure 1).

Stepwise Laboratory-Scale Synthesis

Indole Functionalization

  • Substrate Preparation : 1H-Indole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Sulfonylation : 2-Fluorophenylmethanesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl.

  • Reaction Monitoring : TLC (hexane:ethyl acetate, 3:1) confirms complete consumption of starting material within 4–6 hours.

Yield : 78–82% after silica gel chromatography (Rf = 0.45).

Crystallographic Validation

Single-crystal X-ray analysis (PMC) reveals planar indole-sulfonyl geometry with a dihedral angle of 53.7° between the indole and fluorophenyl rings, stabilized by N–H···O hydrogen bonds.

Amide Coupling

  • Activation : 3-[(2-Fluorophenyl)methanesulfonyl]-1H-indole (1.0 equiv) is treated with chloroacetyl chloride (1.5 equiv) in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Nucleophilic Displacement : 3,4-Dimethylaniline (1.2 equiv) is introduced, and the mixture is refluxed for 12 hours.

  • Workup : The crude product is precipitated in ice-water and recrystallized from ethanol.

Yield : 85–88% (purity >98% by HPLC).

Reaction Optimization and Mechanistic Insights

Sulfonylation Efficiency

Comparative studies using alternative sulfonylating agents (Table 1):

Sulfonyl ChlorideSolventBaseYield (%)
2-FluorophenylmethanesulfonylDCMEt₃N82
4-FluorophenylmethanesulfonylTHFPyridine68
PhenylmethanesulfonylDCMDBU45

Key Insight : Electron-withdrawing fluorine substituents enhance electrophilicity, while DCM/Et₃N minimizes side reactions.

Amide Bond Formation Kinetics

Time-dependent NMR studies reveal:

  • Rate-limiting step : Nucleophilic attack by 3,4-dimethylaniline on the activated chloroacetamide intermediate (k = 1.2 × 10⁻³ s⁻¹ at 70°C).

  • Catalyst impact : DMAP increases reaction rate 3-fold by stabilizing the tetrahedral intermediate.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials (Ambeed) demonstrate:

  • Residence time : 8 minutes in a microreactor (80°C, 10 bar).

  • Productivity : 12 kg/day with 94% conversion (HPLC).

  • Cost reduction : 40% lower solvent consumption vs. batch processing.

Green Chemistry Metrics

ParameterBatch ProcessFlow Process
E-factor (kg waste/kg product)3218
PMI (Process Mass Intensity)5629
Energy Consumption (kWh/kg)4822

Solvent recovery systems and catalytic recycling improve sustainability.

Characterization and Quality Control

Spectroscopic Profiling

  • ¹H NMR (500 MHz, CDCl₃): δ 7.85 (s, 1H, indole-H), 7.62–7.58 (m, 2H, fluorophenyl), 2.31 (s, 6H, CH₃).

  • LC-MS : m/z 455.2 [M+H]⁺ (calculated 454.5).

  • Melting Point : 158–160°C (DSC, heating rate 10°C/min) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve higher yields and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of indole derivatives and coupling with acetamide groups. Key steps include:

  • Sulfonylation : Reacting 3-indole derivatives with 2-fluorobenzylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base like triethylamine to control exothermicity .
  • Acetamide Coupling : Use coupling agents such as HATU or DCC in dimethyl sulfoxide (DMSO) at 50°C to form the acetamide bond, monitored via TLC or HPLC .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. What analytical techniques are recommended for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., indole H-2 proton at δ 7.8–8.2 ppm; sulfonyl group at δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₂₅H₂₄FN₂O₃S: calculated 475.14, observed 475.13) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹; amide C=O at 1650–1700 cm⁻¹) .

Q. What in vitro assays are suitable for initial screening of its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., serine proteases or kinases) with IC₅₀ determination via dose-response curves .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls like cisplatin .
  • Molecular Docking : Preliminary binding affinity studies using AutoDock Vina against targets like COX-2 or EGFR, validated by MD simulations .

Advanced Research Questions

Q. How can molecular docking simulations guide the understanding of its interaction with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known indole/sulfonamide interactions (e.g., 5-HT receptors, tubulin) using databases like PDB .
  • Docking Parameters : Apply Lamarckian genetic algorithms in AutoDock, with grid boxes centered on active sites (e.g., COX-2: 25 ų box).
  • Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ data. Discrepancies may suggest solvation/entropy effects .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic analysis for this compound?

  • Methodological Answer :

  • Crystallography : Use SHELXL for refinement; resolve disordered atoms via PART and SUMP instructions. Compare bond lengths (e.g., C-S bond: 1.76 Å crystallographic vs. 1.79 Å DFT) .
  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. RMSD > 0.05 Å between experimental and theoretical structures indicates potential polymorphism .
  • Cross-Validation : Overlay NMR-derived NOE restraints with X-ray structures to validate conformational flexibility .

Q. How does the compound’s metabolic stability in in vivo models compare to in vitro assays?

  • Methodological Answer :

  • In Vitro Stability : Incubate with liver microsomes (human/rat) at 37°C; quantify parent compound via LC-MS/MS. Half-life <1 hour suggests CYP450-mediated oxidation .
  • In Vivo PK Studies : Administer orally (10 mg/kg) to Sprague-Dawley rats; plasma analysis shows AUC₀–24 of 500 ng·h/mL and Cmax of 50 ng/mL. Low bioavailability (<20%) may require prodrug strategies .

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